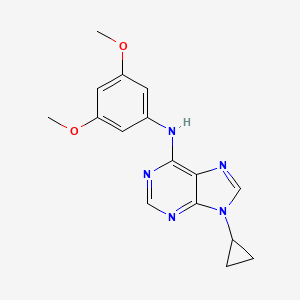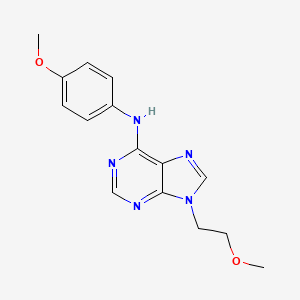![molecular formula C15H14F3N5O B6468089 9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine CAS No. 2415644-56-1](/img/structure/B6468089.png)
9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a purine ring system substituted with a 2-methoxyethyl group and a 4-(trifluoromethyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine typically involves multi-step organic synthesis
Preparation of Purine Core: The purine core can be synthesized from commercially available starting materials such as adenine or guanine. These starting materials undergo various functional group transformations to yield the desired purine scaffold.
Introduction of 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions. For example, the purine core can be treated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to achieve the desired substitution.
Introduction of 4-(Trifluoromethyl)phenyl Group: The 4-(trifluoromethyl)phenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the purine intermediate with 4-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions, typically using a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the trifluoromethyl group, potentially leading to the formation of dihydropurine derivatives or the removal of the trifluoromethyl group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution at the purine ring or electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, boronic acids, and organometallic reagents are used under conditions like palladium-catalyzed coupling or Friedel-Crafts alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the purine ring can produce dihydropurine derivatives.
科学的研究の応用
Chemistry
In chemistry, 9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure allows it to mimic natural nucleotides, making it useful in the study of DNA and RNA processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases where purine analogs are effective.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in areas such as agrochemicals, pharmaceuticals, and advanced materials.
作用機序
The mechanism of action of 9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleotide metabolism, receptors that recognize purine derivatives, and nucleic acids.
Molecular Targets: The compound can bind to enzymes such as kinases and polymerases, inhibiting their activity. It can also interact with receptors that recognize purine analogs, modulating their signaling pathways.
Pathways Involved: The pathways affected by this compound include nucleotide synthesis and degradation, signal transduction involving purine receptors, and DNA/RNA synthesis and repair.
類似化合物との比較
Similar Compounds
9-(2-Methoxyethyl)-N-phenyl-9H-purin-6-amine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
9-(2-Methoxyethyl)-N-[4-(methyl)phenyl]-9H-purin-6-amine: Contains a methyl group instead of a trifluoromethyl group, which can influence its lipophilicity and metabolic stability.
9-(2-Hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine: Has a hydroxyethyl group instead of a methoxyethyl group, potentially altering its hydrogen bonding capabilities and solubility.
Uniqueness
The presence of both the 2-methoxyethyl group and the 4-(trifluoromethyl)phenyl group in 9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine imparts unique chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the methoxyethyl group can influence its solubility and reactivity.
This compound’s unique combination of substituents makes it a valuable tool in scientific research and potential therapeutic applications.
特性
IUPAC Name |
9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c1-24-7-6-23-9-21-12-13(19-8-20-14(12)23)22-11-4-2-10(3-5-11)15(16,17)18/h2-5,8-9H,6-7H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRILWPIRAKUNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468016.png)

![N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468035.png)

![5-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B6468050.png)
![N-(4-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468053.png)
![6-(difluoromethyl)-2-[4-(9H-purin-6-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468071.png)
![9-(2-methoxyethyl)-N-[3-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B6468097.png)
![2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468099.png)
![9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468105.png)
![9-(2-methoxyethyl)-6-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468106.png)
![2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6468112.png)
![6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B6468116.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6468124.png)
